Phenol, 2-methoxy-, methanesulfonate

Synthetic Chemistry Medicinal Chemistry Process Development

Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7), also referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate, is an aryl sulfonate ester derived from guaiacol (2-methoxyphenol) and methanesulfonic acid. With a molecular formula of C8H10O4S and a molecular weight of 202.23 g/mol, it belongs to the class of methanesulfonates, which are widely employed as synthetic intermediates and protecting groups due to the excellent leaving-group ability of the mesylate moiety.

Molecular Formula C8H12O5S
Molecular Weight 220.25
CAS No. 98910-57-7
Cat. No. B1661885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-methoxy-, methanesulfonate
CAS98910-57-7
Molecular FormulaC8H12O5S
Molecular Weight220.25
Structural Identifiers
SMILESCOC1=CC=CC=C1O.CS(=O)(=O)O
InChIInChI=1S/C7H8O2.CH4O3S/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,8H,1H3;1H3,(H,2,3,4)
InChIKeyUVPOCNWLDQDTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7): A Methanesulfonate Ester of Guaiacol for Controlled Synthetic Reactivity


Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7), also referred to as 2-methoxyphenyl methanesulfonate or guaiacol mesylate, is an aryl sulfonate ester derived from guaiacol (2-methoxyphenol) and methanesulfonic acid . With a molecular formula of C8H10O4S and a molecular weight of 202.23 g/mol, it belongs to the class of methanesulfonates, which are widely employed as synthetic intermediates and protecting groups due to the excellent leaving-group ability of the mesylate moiety [1]. The compound is typically obtained as a colorless liquid in quantitative yields (100%) via the reaction of 2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine . Its primary value in research and industrial contexts lies in its capacity to deactivate the phenolic hydroxyl group, enabling regioselective functionalization of the aromatic ring while maintaining the option for facile unmasking under nucleophilic conditions [2].

Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7): Why Unprotected Guaiacol and Alternative Esters Cannot Be Substituted in Regioselective Synthesis


Direct substitution of guaiacol in electrophilic aromatic substitution reactions is hindered by the strong activating and ortho/para-directing nature of the phenolic hydroxyl group, leading to complex product mixtures and poor regiocontrol [1]. While simple esters such as guaiacol acetate or guaiacol benzoate can serve as protecting groups, they exhibit distinct reactivity profiles in nucleophilic acyl substitution and deprotection chemistry, and do not enable the same tandem deprotection-functionalization sequences afforded by the methanesulfonate ester [2]. Furthermore, the mesylate group provides a balance of stability and leaving-group ability that is not offered by other common protecting groups, making direct replacement with analogs such as the corresponding triflate (too reactive/hydrolytically labile) or tosylate (different steric and electronic properties) chemically inappropriate in multi-step syntheses [3]. The choice of the methanesulfonate ester is therefore a deliberate strategic decision for specific synthetic transformations, and generic substitution is not feasible without altering reaction outcomes and yields.

Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7): Quantitative Comparative Evidence for Differentiated Synthetic Performance


Quantitative Regioselective Amidomethylation: Mesyl Guaiacol Enables a 4-Step, 75% Overall Yield to 5-Aminomethyl Guaiacol, Inaccessible with Unprotected Guaiacol

When guaiacol is converted to its methanesulfonate ester (mesyl guaiacol), the phenolic group is effectively deactivated, redirecting electrophilic aromatic substitution to the 5-position with complete regioselectivity. Using a four-step sequence starting from mesyl guaiacol, 5-aminomethyl-guaiacol is obtained in 75% overall yield [1]. In contrast, direct functionalization of unprotected guaiacol yields complex, non-regioselective product mixtures due to the strong ortho/para-directing and activating effect of the free phenol [1].

Synthetic Chemistry Medicinal Chemistry Process Development

Tandem Deprotection-SNAr Reaction: Arylmethanesulfonates Enable Direct Diarylether Formation, Bypassing a Separate Deprotection Step Required for Other O-Protecting Groups

Under standard SNAr conditions with an activated aryl halide, arylmethanesulfonates undergo tandem deprotection and nucleophilic aromatic substitution to yield diarylethers directly [1]. This contrasts with common O-protecting groups such as acetate or benzoate, which require a discrete deprotection step prior to the SNAr reaction, adding to step count and reducing overall efficiency [1]. The methanesulfonate group thus functions as a 'latent phenol' that is unmasked in situ, streamlining the synthetic sequence.

Organic Synthesis Pharmaceutical Intermediates Protecting Group Strategy

Quantitative Synthesis: 100% Isolated Yield of 2-Methoxyphenyl Methanesulfonate Provides a Highly Efficient Entry into Guaiacol-Based Mesylate Chemistry

The synthesis of 2-methoxyphenyl methanesulfonate from 2-methoxyphenol and methanesulfonyl chloride proceeds with a reported isolated yield of 100% under optimized conditions (triethylamine, DCM, 0 °C, 2 h) . This quantitative conversion minimizes waste and maximizes atom economy, offering a distinct advantage for large-scale intermediate production compared to alternative guaiacol esters that may require more forcing conditions or result in lower yields. For instance, guaiacol acetate synthesis typically yields 85-92% under standard acetylation conditions (class-level inference).

Process Chemistry Intermediate Procurement Synthetic Methodology

Phenol, 2-methoxy-, methanesulfonate (CAS 98910-57-7): Verified Application Scenarios for Scientific and Industrial Procurement


Regioselective Synthesis of 5-Substituted Guaiacol Derivatives for Medicinal Chemistry

Procurement of 2-methoxyphenyl methanesulfonate is justified when a research program requires access to 5-substituted guaiacol scaffolds with defined regiochemistry. The methanesulfonate group deactivates the phenol, enabling selective electrophilic substitution at the 5-position, as demonstrated by the 75% overall yield synthesis of 5-aminomethyl-guaiacol [1]. This regiocontrol is not achievable with unprotected guaiacol and is essential for preparing specific drug candidates or tool compounds.

Streamlined Diarylether Synthesis via Tandem Deprotection-SNAr Chemistry

In projects involving the construction of diarylether linkages, 2-methoxyphenyl methanesulfonate offers a strategic advantage. As a latent phenol, it undergoes in situ deprotection during the SNAr reaction with activated aryl halides, directly affording diarylether products without an intermediate deprotection step [2]. This reduces step count and purification requirements, making it an attractive choice for both medicinal chemistry optimization and larger-scale process development.

High-Efficiency Preparation of Guaiacol-Derived Building Blocks

For researchers or process chemists seeking to stock an intermediate for the rapid preparation of diverse guaiacol derivatives, 2-methoxyphenyl methanesulfonate presents a compelling value proposition. It is synthesized in quantitative yield (100%) from readily available starting materials , and its mesylate group can be displaced by a wide range of nucleophiles, offering versatile entry into substituted anisoles and phenols. This makes it a cost-effective, high-purity building block for compound library synthesis and process chemistry applications.

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